# Mitigating gastrointestinal toxicities of DRP-104 prodrugs

Author: BenchChem Technical Support Team. Date: December 2025



# **Technical Support Center: DRP-104 Prodrugs**

This technical support center provides researchers, scientists, and drug development professionals with essential information for mitigating the gastrointestinal toxicities associated with DRP-104 prodrugs.

# Frequently Asked Questions (FAQs)

Q1: What is DRP-104 and how does it work?

DRP-104, also known as sirpiglenastat, is a novel prodrug of the broad-acting glutamine antagonist 6-diazo-5-oxo-L-norleucine (DON).[1][2] It is designed to be an inactive form that is preferentially converted to the active drug, DON, within the tumor microenvironment.[1][2][3] This targeted activation is achieved by leveraging enzymes that are abundant in tumors.[4] The active DON then broadly antagonizes glutamine metabolism in cancer cells, disrupting their ability to proliferate.[1][5] This mechanism not only has direct antitumor effects but also stimulates both the innate and adaptive immune systems.[1][2]

Q2: Why was DRP-104 developed as a prodrug?

The active component, DON, showed significant antitumor efficacy in early clinical trials. However, its development was halted due to severe dose-limiting gastrointestinal (GI) toxicities. [6][7] The prodrug design of DRP-104 aims to mitigate these toxicities by delivering the active drug preferentially to the tumor, thereby sparing healthy tissues, especially the gut.[6][7][8]



Q3: How does DRP-104 mitigate gastrointestinal toxicity?

DRP-104 is engineered to be preferentially bioactivated to DON in tumor tissues while being bioinactivated to an inert metabolite in GI tissues.[6][7] This differential metabolism leads to a significantly higher concentration of the active drug in the tumor compared to the gastrointestinal tract.[4][6][7][8] Preclinical studies in mice have shown an 11-fold greater exposure of DON to the tumor versus GI tissues.[6][7]

Q4: What are the observed side effects of DRP-104 in preclinical studies?

In preclinical mouse models, DRP-104 has demonstrated a markedly improved tolerability profile compared to DON.[6][7] While DON caused substantial body weight reduction (20-30%), DRP-104 administration resulted in minimal effects on body weight.[7] At lower doses, no adverse effects on GI histopathology were observed. At the highest doses (e.g., 1 mg/kg), mild lymphocytic infiltration in the GI tract was noted.[7][9]

Q5: What is the current clinical development status of DRP-104?

DRP-104 (sirpiglenastat) is currently in early-stage (Phase I/II) clinical trials for patients with advanced solid tumors.[6][7][8] It is being evaluated both as a single agent and in combination with immunotherapy.[7]

# **Troubleshooting Guide**

# Troubleshooting & Optimization

Check Availability & Pricing

| Issue                                                                                                   | Potential Cause                                                                                                                                          | Recommended Action                                                                                                                                                                       |
|---------------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Unexpectedly high gastrointestinal toxicity (e.g., significant weight loss, diarrhea) in animal models. | Incorrect dosing or formulation of DRP-104.                                                                                                              | Double-check all calculations for dosing, ensuring the correct conversion from DRP-104 to DON-equivalent, if applicable. Verify the stability and proper reconstitution of the compound. |
| Animal model may have altered expression of activating/inactivating enzymes.                            | Consider using a mouse strain, such as C57BL/6/CES1-/-, that better recapitulates human prodrug metabolism for DRP-104.[7]                               |                                                                                                                                                                                          |
| Lack of antitumor efficacy in an in vivo experiment.                                                    | Suboptimal dosing regimen.                                                                                                                               | Preclinical studies have shown dose-dependent tumor growth inhibition.[7][9] Consider a dose-escalation study to determine the optimal therapeutic window for your specific tumor model. |
| Tumor model is not dependent on glutamine metabolism.                                                   | Confirm the metabolic profile of your cancer cell line or tumor model. DRP-104's efficacy is linked to the inhibition of glutamine-utilizing enzymes.[4] |                                                                                                                                                                                          |
| Variability in tumor response within the same experimental group.                                       | Inconsistent drug administration.                                                                                                                        | Ensure consistent subcutaneous or intravenous administration techniques. For subcutaneous injections, vary the injection site to avoid localized reactions.                              |
| Heterogeneity of the tumor model.                                                                       | For xenograft models, ensure consistent cell numbers and passage numbers are used for                                                                    |                                                                                                                                                                                          |



implantation. For patientderived xenografts (PDXs), be aware of inherent inter-tumoral heterogeneity.

# **Quantitative Data**

Table 1: Comparative Efficacy and Toxicity of DRP-104 vs. DON in EL4 Tumor-Bearing Mice

| Treatment | Dose (DON<br>Equivalent)                   | Tumor Growth<br>Outcome   | Body Weight<br>Reduction | GI<br>Histopathology                                                  |
|-----------|--------------------------------------------|---------------------------|--------------------------|-----------------------------------------------------------------------|
| DRP-104   | 1 mg/kg, IV, 5<br>days/week for 2<br>weeks | Complete tumor regression | Minimal                  | Improved parameters compared to DON                                   |
| DON       | 1 mg/kg, IV, 5<br>days/week for 2<br>weeks | Complete tumor regression | 20-30%                   | Widespread ulceration, abundant neutrophil and lymphocyte infiltrates |

Source: Adapted from preclinical studies described in Science Advances.[7]

Table 2: Dose-Dependent Efficacy and Toxicity of Subcutaneously Administered DRP-104



| Dose (DON<br>Equivalent) | Tumor Growth Outcome                      | Effect on Body<br>Weight | GI Histopathology             |
|--------------------------|-------------------------------------------|--------------------------|-------------------------------|
| 0.1 mg/kg                | Dose-dependent reduction in tumor growth  | Minimal effects          | Normal GI<br>morphology       |
| 0.3 mg/kg                | Complete tumor regression at higher doses | Minimal effects          | Normal GI<br>morphology       |
| 1 mg/kg                  | Complete tumor regression                 | Minimal effects          | Mild lymphocytic infiltration |

Source: Data from studies in EL4 tumor-bearing C57BL/6/CES1-/- mice.[7][9]

Table 3: Biodistribution of DON after DRP-104 Administration

| Tissue Comparison                      | Fold Difference in DON Exposure |
|----------------------------------------|---------------------------------|
| Tumor vs. Gastrointestinal (GI) Tissue | 11-fold greater in tumor        |
| Tumor vs. Plasma                       | 6-fold greater in tumor         |

Source: Findings from drug distribution studies.[6][7]

## **Experimental Protocols**

Protocol: Assessing Efficacy and Mitigated GI Toxicity of DRP-104 in a Syngeneic Mouse Tumor Model

- · Cell Culture and Animal Model:
  - o Culture a murine cancer cell line (e.g., MC38 or EL4) in appropriate media.
  - Implant tumor cells subcutaneously into the flank of C57BL/6 mice (or C57BL/6/CES1-/-mice for human-like metabolism).
  - o Monitor tumor growth until tumors reach a palpable size (e.g., ~100 mm³).



- · Drug Preparation and Administration:
  - Reconstitute DRP-104 in a sterile vehicle (e.g., saline or as specified by the manufacturer).
  - Administer DRP-104 subcutaneously once daily at desired doses (e.g., 0.5 mg/kg and 1.4 mg/kg).[1]
  - Include a vehicle control group and potentially a DON-treated group for comparison.
- Efficacy Assessment:
  - Measure tumor volume with calipers every 2-3 days.
  - At the end of the study, harvest tumors for further analysis (e.g., metabolomic profiling, flow cytometry).
- Toxicity Assessment:
  - Monitor animal body weight daily as a general indicator of toxicity.
  - At the end of the study, harvest gastrointestinal tissues (e.g., jejunum, colon) for histopathological analysis.
  - Perform a blinded histopathological scoring of inflammation and architectural changes in the GI tract.
- Immunophenotyping (Optional):
  - To investigate the immunological mechanism of action, tumors can be dissociated into single-cell suspensions.
  - Perform flow cytometry to analyze the infiltration of various immune cells (e.g., CD3+, CD4+, CD8+ T cells, NK cells).[1]

## **Visualizations**





DRP-104 Metabolic Activation Pathway

Click to download full resolution via product page

Caption: Preferential activation of DRP-104 to DON in the tumor microenvironment.



## Simplified Signaling of Glutamine Antagonism by DON



Click to download full resolution via product page

Caption: DON broadly inhibits multiple glutamine-dependent metabolic pathways.



### Experimental Workflow for DRP-104 Evaluation



Click to download full resolution via product page

Caption: Workflow for in vivo assessment of DRP-104 efficacy and toxicity.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. aacrjournals.org [aacrjournals.org]
- 2. Sirpiglenastat (DRP-104) Induces Antitumor Efficacy through Direct, Broad Antagonism of Glutamine Metabolism and Stimulation of the Innate and Adaptive Immune Systems -PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. drugtargetreview.com [drugtargetreview.com]
- 5. Glutamine antagonist DRP-104 suppresses tumor growth and enhances response to checkpoint blockade in KEAP1 mutant lung cancer PMC [pmc.ncbi.nlm.nih.gov]
- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 7. Discovery of DRP-104, a tumor-targeted metabolic inhibitor prodrug PMC [pmc.ncbi.nlm.nih.gov]
- 8. Johns Hopkins Researchers Design 'Prodrug' That Targets Cancer Cells' Big Appetite for Glutamine, Leaving Healthy Cells Unharmed | Johns Hopkins Medicine [hopkinsmedicine.org]
- 9. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Mitigating gastrointestinal toxicities of DRP-104 prodrugs]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12375025#mitigating-gastrointestinal-toxicities-of-drp-104-prodrugs]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.





**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com